2,6-Di-sec-butylphenol

Description

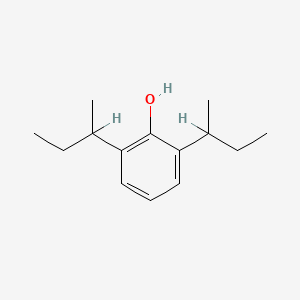

Structure

3D Structure

Properties

IUPAC Name |

2,6-di(butan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11,15H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTGJZOULSYEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C(=CC=C1)C(C)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044440 | |

| Record name | 2,6-Di(butan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5510-99-6, 31291-60-8 | |

| Record name | 2,6-Di-sec-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5510-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-sec-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005510996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,6-bis(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Di(butan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-sec-butylphenol, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-sec-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-SEC-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862GFQ832E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Understanding a Key Industrial Intermediate

An In-Depth Technical Guide to 2,6-Di-sec-butylphenol (CAS 5510-99-6)

This compound (2,6-DSBP), identified by CAS number 5510-99-6, is a sterically hindered alkylphenol that serves as a critical intermediate and additive in numerous industrial applications. Its unique molecular architecture, featuring a hydroxyl group on a benzene ring flanked by two sec-butyl groups at the ortho positions, imparts a combination of reactivity and stability that is highly valued in chemical synthesis.[1][2][3] This structure is the foundation of its utility, primarily as a precursor for antioxidants, UV stabilizers, and specialized dyes.[1] This guide offers a detailed examination of 2,6-DSBP, from its fundamental physicochemical properties and synthesis to its application-driven performance and safety protocols, providing an essential resource for professionals in research and development.

Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of 2,6-DSBP dictate its behavior in various systems and its suitability for specific applications. It is characterized as a colorless to amber or clear yellow liquid.[1][4][5] Its bulky sec-butyl groups contribute to a high boiling point and low water solubility, making it highly soluble in organic solvents such as alcohols and ethers.[1][3]

Core Physicochemical Properties

A summary of the essential quantitative data for this compound is presented below. It is important to note that while some sources may list a molecular formula of C12H18O, the correct formula corresponding to the structure and CAS number 5510-99-6 is C14H22O.[3][4][5]

| Property | Value | Source(s) |

| CAS Number | 5510-99-6 | [1][3][4][5] |

| Molecular Formula | C₁₄H₂₂O | [3][4][5][6] |

| Molecular Weight | 206.32 g/mol | [3][4][5] |

| Appearance | Colorless to Amber Liquid | [1][4][5] |

| Boiling Point | 255-260 °C | [1][7] |

| Melting Point | -42 °C | [4][5] |

| Density | ~0.918 - 0.939 g/cm³ at 20-25 °C | [4][5][7][8] |

| Refractive Index | ~1.508 (at 19-20 °C) | [4][5][7] |

| Flash Point | ~127 °C | [5] |

| Water Solubility | Insoluble / Slightly Soluble | [1][4] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [5] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 2,6-DSBP.

-

Mass Spectrometry (MS): GC-MS analysis reveals a molecular ion peak corresponding to its molecular weight (206.32), with characteristic fragmentation patterns used for structural confirmation.[6][9]

-

Infrared Spectroscopy (IR): The IR spectrum provides key information about functional groups. A broad absorption band characteristic of the O-H stretch of the phenolic group is a prominent feature.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the precise arrangement of atoms. The spectra are complex due to the chirality of the sec-butyl groups but provide definitive structural confirmation.[9]

Synthesis and Manufacturing Workflow

The industrial production of 2,6-DSBP is primarily achieved through the Friedel-Crafts alkylation of phenol.[1] This process involves reacting phenol with a sec-butylating agent, typically sec-butyl alcohol, in the presence of a catalyst. The choice of catalyst and reaction conditions is critical to selectively drive the alkylation to the ortho positions (2 and 6) while minimizing the formation of para-substituted and poly-alkylated by-products.

Typical Manufacturing Process

The synthesis can be visualized as a multi-stage workflow, from raw materials to the purified final product.

Caption: Industrial synthesis workflow for this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a representative procedure for the synthesis of 2,6-DSBP.

-

Catalyst Preparation: In a nitrogen-flushed, appropriately sized reaction vessel equipped with a stirrer and condenser, dissolve a suitable catalyst (e.g., an acid or base) in phenol.[1]

-

Alkylation Reaction: Introduce sec-butyl alcohol to the phenol-catalyst mixture. Heat the reaction mixture to the target temperature under controlled pressure to initiate the alkylation process.[1] The reaction is typically exothermic and may require cooling to maintain the optimal temperature for selective ortho-alkylation.

-

Reaction Monitoring: Monitor the progress of the reaction using Gas Chromatography (GC) to determine the consumption of reactants and the formation of 2,6-DSBP relative to other isomers.

-

Workup and Catalyst Removal: Upon completion, cool the reaction mixture. The catalyst is then neutralized or removed. For instance, an acidic catalyst can be neutralized with a dilute base wash, followed by separation of the organic layer.[10]

-

Purification: The crude organic product is subjected to fractional distillation under reduced pressure. This step is crucial for separating the desired 2,6-DSBP from unreacted phenol, the mono-alkylated intermediate (o-sec-butylphenol), and other isomers.[1][10]

-

Final Analysis: The purity of the final product is confirmed using GC, and its identity is verified through spectroscopic methods (MS, IR, NMR).

Core Applications and Mechanistic Insights

The utility of 2,6-DSBP stems directly from its sterically hindered phenolic structure. The bulky sec-butyl groups protect the hydroxyl group, modulating its reactivity and making it an effective radical scavenger, which is the basis for its antioxidant properties.[2][3]

-

Antioxidant Production: A primary application is its use as an intermediate in the manufacturing of more complex antioxidants for plastics, rubber, and lubricants.[2] These derivative antioxidants prevent degradation caused by oxidation, thereby extending the shelf life and maintaining the integrity of materials.[2]

-

UV Stabilizers: The compound is a precursor for UV stabilizers that protect polymers and coatings from degradation by ultraviolet radiation, preventing embrittlement and discoloration.[1]

-

Dyes and Pigments: 2,6-DSBP serves as a key raw material in the synthesis of certain solvent dyes and fuel market dyes, where its structure contributes to the stability and quality of the final colorant.[1]

-

Agrochemicals: It is used in the production of surfactants for agrochemical formulations, where it helps to improve the distribution and effectiveness of the active ingredients.[1]

-

Coatings and Adhesives: As an additive, it enhances the durability, adhesion, and oxidative resistance of coatings and adhesives, ensuring long-lasting performance.[2]

Safety, Handling, and Toxicology

Proper handling of this compound is essential to ensure personnel safety and environmental protection. The compound is classified as a skin and eye irritant and may cause burns upon contact.[4][11]

Safe Handling Protocol

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-impermeable gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat or impervious clothing.[11]

-

Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools, as vapors may form explosive mixtures with air.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5][11]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[11]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[11]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention or contact a Poison Control Center.[4][11]

Toxicological Profile

2,6-DSBP is considered hazardous. It can cause burns to the skin, eyes, and respiratory and gastrointestinal tracts.[4] Environmentally, it is noted for its toxicity to aquatic life.[12] Therefore, spills must be contained and prevented from entering drains or waterways.[11]

Conclusion

This compound (CAS 5510-99-6) is a compound whose industrial importance is directly linked to its specific chemical structure. Its role as a sterically hindered phenol makes it an indispensable building block for high-performance antioxidants, stabilizers, and other specialty chemicals. A thorough understanding of its properties, synthesis, and safe handling protocols is paramount for chemists, engineers, and researchers who work with this versatile intermediate. As industries continue to demand materials with greater longevity and stability, the significance of foundational molecules like 2,6-DSBP will only continue to grow.

References

-

DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6. Vinati Organics.

-

Di-sec-butylphenol(5510-99-6). ChemicalBook.

-

The Importance of 2,6 DSBP in Chemical Manufacturing: Uses and Benefits. JustPaste.it.

-

2,6-Di-tert-butylphenol. Wikipedia.

-

Di-sec-butylphenol - Safety Data Sheet. ChemicalBook.

-

CAS 5510-99-6: this compound. CymitQuimica.

-

5510-99-6, this compound Formula. ECHEMI.

-

Synthesis of o-sec-butylphenol. PrepChem.com.

-

The Versatile Applications of 2,6-Di-tert-butylphenol in Industrial Sectors. Afton Chemical.

-

2,6-Di-tert-butylphenol - Safety Data Sheet. Santa Cruz Biotechnology.

-

SAFETY DATA SHEET - 2,6-Di-tert-butylphenol. Fisher Scientific.

-

CAS 5510-99-6 this compound. Alfa Chemistry.

-

INDUSTRIAL - 2, 6-DI-TERT-BUTYLPHENOL. Afton Chemical.

-

Results of aquatic toxicity tests of chemicals conducted by Ministry of the Environment in Japan. Ministry of the Environment, Japan.

-

This compound. PubChem.

-

2,6-Di-tert-butylphenol. Grokipedia.

-

Di-sec-butylphenol, mixed isomers (CAS RN 5510-99-6). NITE Chemical Risk Information Platform.

-

Material Safety Data Sheet - 2,6-Di-Tert.-Butylphenol, 99%. Cole-Parmer.

-

2 6 di tert butyl phenol (2 6 dtbp), cas 128-39-2. Vinati Organics.

-

Di-sec-butylphenol (cas 5510-99-6) SDS/MSDS download. Guidechem.

-

The Indispensable Role of 2,6-Di-tert-butylphenol in Modern Industrial Antioxidants. Afton Chemical.

-

Process for the production of 2,6-di-tert-butylphenol. Google Patents.

-

5510-99-6 Chemical Properties. ChemicalBook.

-

Antioxidant Activity of 2,6-Di-tert-butylphenol Derivatives. ResearchGate.

-

Material Safety Data Sheet. Cole-Parmer.

-

2,6-Di-tert-butylphenol. PubChem.

-

Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols. ResearchGate.

-

This compound (C14H22O). PubChemLite.

-

2,6-Di-tert-butylphenol(128-39-2) 13C NMR spectrum. ChemicalBook.

-

Phenol, 2,6-bis(1-methylpropyl)-. NIST WebBook.

-

Mechanism of Catalytic Alkylation of 2,6-di-tert-Butylphenol by Methyl Acrylate. SciSpace.

Sources

- 1. DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6 | Vinati Organics [vinatiorganics.com]

- 2. justpaste.it [justpaste.it]

- 3. CAS 5510-99-6: this compound | CymitQuimica [cymitquimica.com]

- 4. Di-sec-butylphenol(5510-99-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Phenol, 2,6-bis(1-methylpropyl)- [webbook.nist.gov]

- 7. 5510-99-6 | CAS DataBase [m.chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound | C14H22O | CID 21685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. env.go.jp [env.go.jp]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 2,6-di-tert-butyl-4-sec-butylphenol (2,6-DSBP)

Abstract

2,6-di-tert-butyl-4-sec-butylphenol, commonly referred to as 2,6-DSBP, is a sterically hindered phenolic compound with significant industrial importance. Its unique molecular architecture, featuring bulky tert-butyl groups flanking a hydroxyl group and a sec-butyl group at the para position, imparts exceptional antioxidant properties and thermal stability. This guide provides a comprehensive overview of the core physical and chemical properties of 2,6-DSBP (CAS No. 17540-75-9), delves into its mechanism of action as a radical scavenger, outlines its synthesis and analysis, and discusses its primary applications. This document is intended for researchers, chemists, and professionals in the fields of drug development, polymer science, and industrial chemistry who require a detailed understanding of this versatile molecule.

Core Physicochemical Properties

2,6-DSBP is an organic compound belonging to the alkylated phenol family.[1] Its structure is characterized by a phenolic ring substituted with two bulky tert-butyl groups at the ortho positions (2 and 6) and a sec-butyl group at the para position (4).[1] This steric hindrance is crucial to its function. The compound is typically a white to light yellow solid or liquid at room temperature and is known for its low volatility and excellent thermal stability.[1]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 17540-75-9 | [1] |

| Molecular Formula | C₁₈H₃₀O | [1][2] |

| Molecular Weight | 262.43 g/mol | [2][3] |

| Appearance | White or Colorless to Yellow powder, lump, or clear liquid. | [1] |

| Melting Point | 25 °C (lit.) | [2][4] |

| Boiling Point | 141-142 °C at 10 mmHg (lit.) | [2][4] |

| Density | 0.902 g/mL at 25 °C (lit.) | [2][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Insoluble in water; Soluble in organic solvents. | [1] |

| Vapor Pressure | 0.14-0.29 Pa at 20-25 °C | [4] |

| InChI Key | BFZOTKYPSZSDEV-UHFFFAOYSA-N |

Chemical Reactivity and Antioxidant Mechanism

The primary chemical utility of 2,6-DSBP stems from its role as a potent antioxidant.[1] This activity is a direct consequence of its sterically hindered phenolic structure.

Radical Scavenging Mechanism

Phenolic antioxidants function by interrupting the free-radical chain reactions that lead to oxidative degradation. The process involves the donation of the hydrogen atom from the hydroxyl (-OH) group to a free radical (R•), effectively neutralizing it.[5]

R• + ArOH → RH + ArO•

In the case of 2,6-DSBP, the resulting phenoxyl radical (ArO•) is highly stabilized. The two bulky tert-butyl groups at the ortho positions sterically shield the radical oxygen, preventing it from participating in further chain-propagating reactions. This stability is the key to its effectiveness as a primary antioxidant, as it terminates the oxidation cycle.

Caption: Antioxidant mechanism of 2,6-DSBP via hydrogen atom transfer.

Synthesis and Manufacturing

The industrial production of hindered phenols like 2,6-DSBP typically involves the Friedel-Crafts alkylation of a less substituted phenol. A reported synthesis method for 2,6-di-tert-butyl-4-sec-butylphenol involves the reaction of 4-sec-butylphenol with isobutene, using a sulfuric resin as a catalyst.[2][4]

Conceptual Synthesis Workflow

The process can be logically broken down into the following key stages:

-

Alkylation: The starting material, 4-sec-butylphenol, is reacted with an alkylating agent, isobutene, in the presence of an acid catalyst. The reaction is controlled to favor ortho-alkylation, adding the two tert-butyl groups.

-

Separation: After the reaction, the mixture contains the desired product, unreacted starting materials, and potential by-products. The product is separated, often through distillation or solvent extraction.

-

Purification: The crude product undergoes final purification steps to achieve the required purity specifications for industrial use.

Caption: Conceptual workflow for the synthesis of 2,6-DSBP.

Analytical Methodologies and Spectral Data

The characterization and quality control of 2,6-DSBP rely on standard analytical techniques.

Purity Analysis

Gas Chromatography (GC) is a common and effective method for determining the purity of 2,6-DSBP and quantifying any related impurities or unreacted starting materials.

Conceptual Protocol: Purity Analysis by Gas Chromatography (GC)

-

Sample Preparation: A dilute solution of the 2,6-DSBP sample is prepared in a suitable volatile organic solvent (e.g., isooctane).[2] An internal standard may be added for quantitative analysis.

-

Injection: A small volume of the prepared sample is injected into the GC instrument, where it is vaporized.

-

Separation: The vaporized sample travels through a capillary column. Components separate based on their boiling points and interactions with the column's stationary phase.

-

Detection: As components elute from the column, they are detected by a suitable detector (e.g., Flame Ionization Detector - FID).

-

Data Analysis: The resulting chromatogram shows peaks corresponding to each component. The area of the 2,6-DSBP peak relative to the total peak area is used to calculate its purity (typically expressed as a percentage).

Caption: General workflow for purity analysis of 2,6-DSBP by GC.

Spectral Characterization

While this guide does not reproduce the spectra, it is important to note that standard spectral data are available for the structural confirmation of 2,6-DSBP. These are crucial for verifying the molecular structure and ensuring product identity. Authoritative databases like PubChem and ChemicalBook provide access to or information on:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the arrangement of hydrogen and carbon atoms in the molecule.[6][7]

-

Mass Spectrometry (MS): Provides information on the mass-to-charge ratio, confirming the molecular weight.[8]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present, notably the characteristic O-H stretch of the phenol group.[8]

Industrial Applications

The unique properties of 2,6-DSBP make it a valuable intermediate and additive in various sectors:

-

Polymers and Plastics: It is used as an antioxidant and stabilizer to prevent oxidative degradation during processing and to extend the service life of plastic materials.[1]

-

Rubber: In the rubber industry, it acts as an antioxidant to protect against premature aging, cracking, and loss of elasticity.[1]

-

Lubricants: It enhances the thermal stability and performance of industrial and automotive lubricants, especially in high-temperature applications.[1]

-

Adhesives and Coatings: Its antioxidant properties protect adhesives and coatings from oxidative damage, improving durability and adhesion.[9]

Safety and Handling

2,6-DSBP is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection (if dust or vapors are generated), should be worn.

-

Storage: The material should be stored in a dry, well-ventilated area, in a tightly sealed container.[4]

-

Environmental: 2,6-DSBP is considered toxic to aquatic life with long-lasting effects. Releases to the environment should be avoided.[10][11]

Conclusion

2,6-di-tert-butyl-4-sec-butylphenol is a high-performance chemical whose value is intrinsically linked to its molecular structure. The strategic placement of bulky alkyl groups provides a high degree of steric hindrance, making it an exceptionally effective radical scavenger and a thermally stable compound. These core attributes enable its widespread use as a critical antioxidant and stabilizer across a range of industrial applications, from polymers to lubricants. A thorough understanding of its physical properties, chemical reactivity, and safety protocols is essential for its effective and safe utilization in research and manufacturing.

References

-

DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6. Vinati Organics. Available from: [Link]

-

The Importance of 2,6 DSBP in Chemical Manufacturing: Uses and Benefits. (2025). JustPaste.it. Available from: [Link]

-

2,6-Di-tert-butylphenol. Wikipedia. Available from: [Link]

-

The Versatile Applications of 2,6-Di-tert-butylphenol in Industrial Sectors. Available from: [Link]

-

2 6 di tert butyl phenol (2 6 dtbp), cas 128-39-2. Vinati Organics. Available from: [Link]

-

The antioxidant potential of propofol (2,6-diisopropylphenol). PubMed. Available from: [Link]

-

2,6-DI-TERT-BUTYLPHENOL CAS N°: 128-39-2. Available from: [Link]

-

4-sec-Butyl-2,6-di-tert-butylphenol. PubChem. Available from: [Link]

-

(±)-4-sec-butyl-2,6-di-tert-butyl phenol, 17540-75-9. The Good Scents Company. Available from: [Link]

-

2,6-Di-tert-butylphenol. PubChem. Available from: [Link]

-

Synthesis of 2,6-Di-tert-butylphenol. PrepChem.com. Available from: [Link]

- Method of preparing 2,6-di-tert.butyl-4-methylphenol. Google Patents.

-

Molecular structure and internal dynamics of the antioxidant 2,6-di-tert-butylphenol. IRIS. Available from: [Link]

-

Molecular structure and internal dynamics of the antioxidant 2,6-di-tert-butylphenol. (2023). Unibo. Available from: [Link]

- Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol. Google Patents.

-

METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure. Available from: [Link]

-

Solvents and solubilities. MicroChemicals. Available from: [Link]

-

Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. (2025). ResearchGate. Available from: [Link]

-

The Antioxidant 2,6-Di-tert-butylphenol Moiety Attenuates Pro-Oxidant Properties of the Auranofin Analogue. (2018). ResearchGate. Available from: [Link]

-

Spectral Information. (2017). PubChem - NIH. Available from: [Link]

-

Spectroscopy. Rose-Hulman. Available from: [Link]

-

IR Absorption Bands and NMR. Rose-Hulman. Available from: [Link]

Sources

- 1. CAS 17540-75-9: 2,6-Di-tert-butyl-4-sec-butylphenol [cymitquimica.com]

- 2. 4-SEC-BUTYL-2,6-DI-TERT-BUTYLPHENOL | 17540-75-9 [chemicalbook.com]

- 3. 4-sec-Butyl-2,6-di-tert-butylphenol | C18H30O | CID 86583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 17540-75-9 | CAS DataBase [m.chemicalbook.com]

- 5. cris.unibo.it [cris.unibo.it]

- 6. 4,4'-Methylenebis(2,6-di-tert-butylphenol)(118-82-1) 1H NMR spectrum [chemicalbook.com]

- 7. 2,6-Di-tert-butylphenol(128-39-2) 13C NMR spectrum [chemicalbook.com]

- 8. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. justpaste.it [justpaste.it]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Properties of 2,6-bis(1-methylpropyl)phenol

This guide provides a comprehensive technical overview of 2,6-bis(1-methylpropyl)phenol, a sterically hindered phenolic compound of significant industrial interest. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural elucidation through spectroscopic analysis, its synthesis, and the mechanistic basis of its function as a potent antioxidant.

Introduction and Physicochemical Properties

2,6-bis(1-methylpropyl)phenol, also known as 2,6-di-sec-butylphenol, is an alkylated phenol characterized by the presence of two bulky sec-butyl groups ortho to the hydroxyl group. This steric hindrance is central to its chemical reactivity and utility. Its primary applications lie in its function as an antioxidant in polymers, rubbers, and oils, as well as a key intermediate in the synthesis of dyes and agrochemical surfactants.[1]

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂O | [2] |

| Molecular Weight | 206.32 g/mol | [2] |

| IUPAC Name | 2,6-di(butan-2-yl)phenol | [2] |

| CAS Number | 5510-99-6 | [2] |

| Appearance | Colorless to light yellow liquid or solid | [3] |

| Boiling Point | 253 °C (487 °F) | [4] |

| Melting Point | 34-37 °C (93-99 °F) | [4] |

| Density | 0.914 g/cm³ at 20 °C | [3] |

Elucidation of Molecular Structure through Spectroscopic Analysis

A thorough understanding of the molecular structure of 2,6-bis(1-methylpropyl)phenol is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, hydroxyl, and aliphatic protons. The steric hindrance imposed by the bulky sec-butyl groups influences the chemical shifts and coupling patterns.

-

Aromatic Protons (Ar-H): The protons on the benzene ring typically appear as a multiplet in the range of δ 6.8-7.2 ppm. Due to the symmetrical substitution at the 2 and 6 positions, the protons at the 3, 4, and 5 positions give rise to a complex splitting pattern.

-

Hydroxyl Proton (-OH): The phenolic proton signal is a broad singlet, and its chemical shift is concentration and solvent-dependent, typically found between δ 4.5-5.5 ppm. The broadening is a result of chemical exchange.

-

sec-Butyl Protons (-CH(CH₃)CH₂CH₃):

-

The methine proton (-CH) attached to the aromatic ring appears as a multiplet around δ 3.0-3.4 ppm, coupled to the adjacent methyl and methylene protons.

-

The methylene protons (-CH₂) of the ethyl group show a complex multiplet around δ 1.5-1.8 ppm.

-

The two methyl groups (-CH₃) are diastereotopic due to the chiral center at the methine carbon. This results in two distinct signals: a doublet for the methyl group attached to the methine carbon around δ 1.2 ppm and a triplet for the terminal methyl group of the ethyl moiety around δ 0.9 ppm.

-

Table of Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H | 6.8-7.2 | Multiplet |

| OH | 4.5-5.5 | Broad Singlet |

| Ar-CH | 3.0-3.4 | Multiplet |

| -CH₂- | 1.5-1.8 | Multiplet |

| -CH-CH₃ | ~1.2 | Doublet |

| -CH₂-CH₃ | ~0.9 | Triplet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

-

Aromatic Carbons: The carbon atom bearing the hydroxyl group (C1) is observed around δ 150-155 ppm. The carbons to which the sec-butyl groups are attached (C2, C6) are found around δ 135-140 ppm. The remaining aromatic carbons (C3, C4, C5) resonate in the δ 120-130 ppm region.

-

sec-Butyl Carbons: The methine carbon (Ar-CH) appears around δ 30-35 ppm. The methylene carbon (-CH₂-) is observed at approximately δ 25-30 ppm, while the two methyl carbons are found in the upfield region, typically between δ 10-20 ppm.

Infrared (IR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.

-

C-H Stretch (sp³): Strong absorptions between 2850-3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the sec-butyl groups.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene ring.

-

C-O Stretch: The stretching vibration of the phenolic C-O bond typically appears around 1200-1260 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z = 206. The fragmentation pattern is dominated by the loss of alkyl fragments from the sec-butyl groups.

-

[M-29]⁺: A prominent peak at m/z = 177 results from the loss of an ethyl radical (•C₂H₅) via benzylic cleavage, which is a favorable fragmentation pathway.

-

[M-57]⁺: Loss of a sec-butyl radical (•C₄H₉) can lead to a peak at m/z = 149.

-

Further Fragmentation: Subsequent fragmentations can involve the loss of other alkyl groups or rearrangements.

Synthesis of 2,6-bis(1-methylpropyl)phenol

The industrial synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of phenol with an appropriate alkylating agent, such as sec-butanol or a butene isomer, in the presence of an acid catalyst.[1]

Reaction Principle

The reaction involves the electrophilic substitution of phenol with a sec-butyl carbocation generated from the alkylating agent. The use of specific catalysts and reaction conditions is crucial to favor ortho-alkylation over the thermodynamically more stable para-alkylation.

Caption: Antioxidant mechanism of hindered phenols.

The resulting phenoxy radical is stabilized by two key factors:

-

Resonance Delocalization: The unpaired electron can be delocalized over the aromatic ring, increasing the stability of the radical.

-

Steric Hindrance: The two bulky sec-butyl groups at the ortho positions sterically shield the radical center on the oxygen atom. This prevents the phenoxy radical from participating in further chain propagation reactions, effectively terminating the oxidation cycle.

Safety and Handling

2,6-bis(1-methylpropyl)phenol is classified as harmful if swallowed and can cause skin irritation. [2]It is also considered toxic to aquatic life with long-lasting effects. [2]Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 15). 2,6-Di-tert-butylphenol. In Wikipedia. Retrieved from [Link]

-

Vinati Organics. (n.d.). DI SEC BUTYL PHENOL (2,6 DSBP). Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,6-bis(1-methylpropyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2023). The Structure of 2,6-Di-tert-butylphenol–Argon by Rotational Spectroscopy. Molecules, 28(24), 8079. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,6-bis(1-methylpropyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Di-tert-butylphenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

solubility of 2,6-Di-sec-butylphenol in organic solvents

An In-Depth Technical Guide to the Solubility of 2,6-Di-sec-butylphenol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (2,6-DSBP), a critical intermediate in the manufacturing of antioxidants, UV stabilizers, and other specialty chemicals.[1] Addressed to researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explore the underlying physicochemical principles that govern the solubility of this sterically hindered phenol. We will examine the interplay of molecular structure, solvent properties, and intermolecular forces. Furthermore, this guide furnishes a robust, field-tested experimental protocol for the quantitative determination of 2,6-DSBP solubility, ensuring that research and development efforts are built upon a foundation of accuracy and reproducibility.

Introduction: The Significance of this compound

This compound (CAS No. 5510-99-6) is an alkylated phenol characterized by a hydroxyl group flanked by two sec-butyl groups at the ortho positions.[1][2] This unique molecular architecture is not accidental; the bulky alkyl groups impart significant steric hindrance around the phenolic proton, a feature that is central to its primary application as an antioxidant precursor. This steric shield slows the rate of radical chain reactions, thereby protecting materials like plastics, fuels, and lubricants from oxidative degradation.[3]

Understanding the solubility of 2,6-DSBP is paramount for its effective use and synthesis. In industrial applications, it is crucial for:

-

Reaction Kinetics: Ensuring that 2,6-DSBP is fully dissolved in a reaction medium is essential for achieving optimal reaction rates and yields.

-

Purification Processes: Solubility differences are exploited in crystallization, distillation, and extraction procedures to isolate the final product from unreacted starting materials and by-products.[1]

-

Formulation Science: In the development of commercial products like fuel additives or polymer stabilizers, the solubility in the final product matrix dictates its efficacy and stability.

This guide provides the foundational knowledge required to manipulate and predict the solubility behavior of 2,6-DSBP in a variety of organic solvent systems.

Physicochemical Principles Governing Solubility

The solubility of any solute in a given solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 2,6-DSBP, the key factors are its molecular structure, the nature of the solvent, and the resulting interactions.

Molecular Structure Analysis

The 2,6-DSBP molecule (C₁₄H₂₂O) possesses a dual nature.[2]

-

Hydrophilic Region: The phenolic hydroxyl (-OH) group is polar and capable of acting as a hydrogen bond donor.[4][5] This region promotes interaction with polar solvents.

-

Lipophilic Region: The large benzene ring and, most significantly, the two sec-butyl groups are nonpolar and hydrophobic. These C-H and C-C bonds interact primarily through London dispersion forces.

The dominant characteristic of the molecule is its lipophilicity, driven by the fourteen carbon atoms in the alkyl and aryl regions. This is quantitatively represented by its high calculated logarithm of the partition coefficient (XLogP3), which is estimated to be around 4.4 to 5.22, indicating a strong preference for nonpolar environments over aqueous ones.[2][6]

The Critical Role of Steric Hindrance

The two sec-butyl groups ortho to the hydroxyl group create a crowded local environment. This steric hindrance has profound effects on intermolecular interactions:[7][8]

-

Inhibition of Self-Association: Unlike less substituted phenols that can form strong hydrogen-bonded networks with each other, the bulky sec-butyl groups physically block the hydroxyl groups from readily interacting.[8] This disruption of strong solute-solute forces means that less energy is required to separate the 2,6-DSBP molecules, which generally favors solubility.

-

Modulation of Solute-Solvent Hydrogen Bonding: While the hydroxyl group can still donate a hydrogen bond to a solvent acceptor (like an ether or ketone), the steric bulk can weaken this interaction compared to an unhindered phenol.

The diagram below illustrates the key molecular features influencing solubility.

Caption: Figure 1: Intermolecular Forces of this compound.

Qualitative Solubility Profile

While precise quantitative solubility data for this compound across a wide range of solvents is not extensively published, a qualitative profile can be constructed from manufacturer datasheets and an understanding of its chemical nature. The compound is generally described as slightly soluble or insoluble in water but readily soluble in many common organic solvents.[1][3]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | "Like dissolves like." The dominant lipophilic character of 2,6-DSBP, driven by its alkyl groups and benzene ring, interacts favorably with nonpolar solvents via strong London dispersion forces.[3] |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | Very High | In addition to dispersion forces, potential weak π-π stacking interactions between the aromatic rings of the solute and solvent can further enhance solubility.[3] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High | These solvents cannot donate hydrogen bonds but can accept them. The hydroxyl group of 2,6-DSBP can form a hydrogen bond with the solvent's oxygen atom. The overall lipophilicity of 2,6-DSBP ensures compatibility with the organic portion of the solvent. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | These solvents can both donate and accept hydrogen bonds. While favorable H-bonding can occur, the large nonpolar part of 2,6-DSBP may lead to slightly lower solubility compared to aromatic or nonpolar aliphatic solvents, especially in lower-chain alcohols.[1] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | The large, hydrophobic structure of 2,6-DSBP cannot overcome the strong hydrogen-bonding network of water molecules, leading to very poor solubility.[1][6] While DMSO is a strong polar aprotic solvent, the energetic cost of disrupting its highly ordered structure is not sufficiently compensated by interactions with the largely nonpolar solute. |

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

To obtain precise, quantitative solubility data, a standardized experimental procedure is required. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.[9] The protocol described below is a self-validating system designed for accuracy and reproducibility.

Principle

An excess amount of this compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solute, and the concentration of 2,6-DSBP in the clear supernatant is determined gravimetrically.

Materials and Equipment

-

This compound (purity >99%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with PTFE-lined screw caps (e.g., 20 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Glass syringes

-

Pre-weighed glass sample vials for analysis

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation:

-

Set the orbital shaker or water bath to the desired experimental temperature (e.g., 25.0 °C ± 0.1 °C). Allow it to equilibrate.

-

Label glass vials for each solvent being tested.

-

-

Sample Addition:

-

Add approximately 5 mL of the chosen solvent to a vial.

-

Add an excess of this compound to the solvent. An excess is visually confirmed by the presence of undissolved liquid solute at the bottom of the vial. Causality Note: Adding a clear excess ensures that the resulting solution is truly saturated at the equilibrium temperature.

-

-

Equilibration:

-

Securely cap the vials and place them in the temperature-controlled shaker.

-

Agitate the vials at a moderate speed (e.g., 150 rpm) for at least 24 hours. Causality Note: A 24-hour period is typically sufficient for sterically hindered molecules to reach thermodynamic equilibrium. Shorter times may result in undersaturated, erroneous measurements.

-

-

Sample Isolation:

-

After 24 hours, stop the agitation and allow the vials to stand undisturbed inside the temperature-controlled environment for at least 2 hours. This allows the undissolved solute to settle.

-

Carefully draw the clear supernatant into a glass syringe, avoiding any of the undissolved material.

-

Attach a 0.22 µm syringe filter to the syringe. Causality Note: Filtration is a critical step to ensure that no microscopic, undissolved droplets are transferred, which would artificially inflate the measured solubility.

-

Dispense a precise volume (e.g., 2.00 mL) of the filtered, saturated solution into a pre-weighed (to ±0.1 mg) sample vial. Record the exact mass of the empty vial.

-

-

Solvent Evaporation & Quantification:

-

Place the sample vial in a fume hood and allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher boiling point solvents, a drying oven at a temperature well below the boiling point of 2,6-DSBP (255-260°C) can be used (e.g., 60-80°C).[1]

-

Once the solvent is fully evaporated, place the vial in a vacuum desiccator until a constant mass is achieved.

-

Weigh the vial containing the dried 2,6-DSBP residue. Record the final mass.

-

-

Calculation:

-

Calculate the mass of the dissolved 2,6-DSBP by subtracting the initial vial mass from the final mass.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

The workflow for this protocol is visualized below.

Sources

- 1. DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6 | Vinati Organics [vinatiorganics.com]

- 2. This compound | C14H22O | CID 21685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]

- 6. echemi.com [echemi.com]

- 7. fastercapital.com [fastercapital.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2,6-Di-sec-butylphenol from Phenol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Di-sec-butylphenol (2,6-DSBP) is a sterically hindered phenolic compound of significant industrial value, primarily serving as a crucial intermediate in the production of antioxidants, UV stabilizers, and various specialty chemicals.[1][2] Its synthesis, achieved through the Friedel-Crafts alkylation of phenol, presents a classic yet compelling challenge in regioselective aromatic substitution. Achieving high yields of the 2,6-disubstituted isomer while minimizing the formation of other isomers (such as 2,4-di-sec-butylphenol) and poly-alkylated by-products is paramount. This guide provides an in-depth exploration of the synthesis of 2,6-DSBP, focusing on the underlying chemical principles, catalyst systems that govern ortho-selectivity, detailed experimental methodologies, and process optimization.

Introduction: The Significance of this compound

This compound, a colorless liquid at room temperature, belongs to the alkylphenols class.[1] The two bulky sec-butyl groups positioned ortho to the hydroxyl group create significant steric hindrance. This structural feature is the cornerstone of its utility, particularly in antioxidant applications where it functions as an effective free-radical scavenger. Its derivatives are indispensable in stabilizing a wide array of materials, including plastics, rubber, adhesives, and fuels, protecting them from oxidative degradation.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5510-99-6 | [1] |

| Molecular Formula | C₁₄H₂₂O | [3] |

| Molecular Weight | 206.32 g/mol | [3] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | Approx. 255-260°C | [1] |

| Melting Point | -30°C | [1] |

| Density | 0.89 g/cm³ at 25°C | [1] |

| Solubility | Slightly soluble in water; readily soluble in organic solvents. | [1] |

The synthesis of 2,6-DSBP is a quintessential example of electrophilic aromatic substitution, specifically the Friedel-Crafts alkylation. The core challenge lies in directing the incoming electrophiles to the two ortho positions of the phenol ring with high selectivity. This guide will dissect the chemical strategies employed to overcome this challenge.

Core Synthesis Principles: Friedel-Crafts Alkylation

The synthesis of 2,6-DSBP is achieved by the alkylation of phenol using a sec-butylating agent in the presence of a catalyst. This reaction is governed by the principles of electrophilic aromatic substitution, where the electron-rich phenol ring attacks an electrophile.

Choice of Alkylating Agent

Two primary alkylating agents are used industrially:

-

sec-Butanol: An alcohol that can be protonated by an acid catalyst to form a sec-butyl carbocation (or a related electrophilic species) after the loss of water.

-

Butenes (1-butene or 2-butene): These olefins are protonated by an acid catalyst to generate the same sec-butyl carbocation. The use of mixed butene streams from refinery processes is common in industrial settings.[4]

The Catalyst: The Key to Regioselectivity

The hydroxyl group of phenol is a strongly activating, ortho-para directing group. In a typical acid-catalyzed alkylation, a mixture of ortho- and para-substituted products would be expected, with the para product often favored due to less steric hindrance.[5] Furthermore, the phenolic oxygen can act as a Lewis base, coordinating with and potentially deactivating the catalyst.[6]

To achieve the desired 2,6-disubstitution, a catalyst system that favors ortho-alkylation is essential. Aluminum phenoxide , often generated in situ by reacting phenol with aluminum metal, is the catalyst of choice for this purpose.[7]

The Causality of Ortho-Selectivity: The prevailing mechanism suggests that the aluminum atom of the aluminum phenoxide catalyst coordinates with the oxygen atom of the phenol substrate. This creates a bulky catalyst-substrate complex. The steric bulk of this complex effectively blocks the para position, directing the incoming sec-butyl electrophile preferentially to the less hindered ortho positions. This selective process is crucial for maximizing the yield of 2,6-DSBP.

Reaction Mechanism and Catalytic Cycle

The alkylation process involves several key steps, from the generation of the electrophile to the final product formation. While the exact mechanism can be complex and involve multiple pathways, a generally accepted sequence for aluminum phenoxide-catalyzed alkylation is as follows:

-

Catalyst Formation: Aluminum metal reacts with excess phenol at elevated temperatures to form aluminum tris(phenoxide).

-

Electrophile Generation: The butene alkylating agent is activated by the acidic catalyst system to form a sec-butyl carbocation.

-

Ortho-Alkylation (First Substitution): A phenol molecule, coordinated to the bulky aluminum catalyst, is attacked at an ortho position by the sec-butyl carbocation, forming 2-sec-butylphenol.

-

Ortho-Alkylation (Second Substitution): The resulting 2-sec-butylphenol, still susceptible to electrophilic attack, undergoes a second alkylation at the remaining vacant ortho position to yield this compound.

-

By-product Formation: Competing reactions can lead to the formation of 4-sec-butylphenol and 2,4-di-sec-butylphenol, as well as the over-alkylated 2,4,6-tri-sec-butylphenol. The reaction conditions are optimized to minimize these side products.

Caption: Proposed mechanism for selective ortho-alkylation of phenol.

Detailed Experimental Protocol

This protocol describes a representative laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Catalyst Preparation (in-situ)

-

Apparatus Setup: Assemble a multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a gas inlet/outlet. Ensure the system is dry and can be purged with an inert gas (e.g., nitrogen).

-

Charging Reactants: Charge the flask with phenol. For every mole of phenol, add approximately 0.01 to 0.03 moles of aluminum (as powder or granules).

-

Activation: Begin stirring and purge the system with nitrogen. Heat the mixture to 120-180°C.[4] The aluminum will react with phenol to form aluminum phenoxide, evidenced by the evolution of hydrogen gas. Maintain this temperature until the hydrogen evolution ceases, indicating the complete formation of the catalyst.

Part B: Alkylation Reaction

-

Temperature Adjustment: Adjust the temperature of the reaction mixture to the desired alkylation temperature, typically between 100°C and 140°C.[4]

-

Alkylation: Introduce the alkylating agent. If using gaseous butene, bubble it through the reaction mixture at a controlled rate. If using sec-butanol, add it dropwise. The reaction is exothermic; maintain the temperature with appropriate cooling.

-

Pressure Control: The reaction can be run at atmospheric pressure or under elevated pressure (e.g., 5-20 bar) to increase the concentration of gaseous butene in the liquid phase, which can enhance the reaction rate.[4]

-

Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them using Gas Chromatography (GC). The reaction is typically run for several hours until the desired conversion of phenol is achieved.

Part C: Work-up and Purification

-

Catalyst Quenching: After cooling the reaction mixture to room temperature, carefully hydrolyze the aluminum phenoxide catalyst by slowly adding water or a dilute aqueous acid solution.[8]

-

Phase Separation: Transfer the mixture to a separatory funnel. The organic layer containing the alkylated phenols will separate from the aqueous layer. Wash the organic layer with water until it is neutral.

-

Distillation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and subject the crude product to vacuum distillation.[9]

-

Fraction Collection: Collect the different fractions. Unreacted phenol will distill first, followed by mono-alkylated phenols. The desired this compound fraction is collected at its characteristic boiling point under vacuum. A high-resolution distillation column is necessary to achieve good separation from the 2,4-isomer.

Caption: General experimental workflow for 2,6-DSBP synthesis.

Process Parameters and Optimization

The yield and selectivity of 2,6-DSBP are highly dependent on the reaction conditions. Careful optimization is required to maximize the desired product.

Table 2: Influence of Key Process Parameters

| Parameter | Effect on Yield & Selectivity | Rationale & Field Insights |

| Temperature | A higher temperature generally increases the reaction rate but can decrease selectivity, favoring the thermodynamically more stable para-isomer and promoting by-product formation. | An optimal range (e.g., 100-140°C) is a trade-off between reaction rate and selectivity.[4] |

| Pressure | When using gaseous butene, higher pressure increases its solubility in the reaction medium, leading to a faster reaction rate. | Operating at 5-20 bar is a common industrial practice to improve throughput.[4] |

| Catalyst Loading | Higher catalyst loading can increase the conversion rate. However, excessive amounts can lead to increased viscosity and more waste during work-up. | Typically, 0.5-1% by weight of aluminum is sufficient.[10] |

| Molar Ratio | A molar ratio of phenol to butene slightly greater than the stoichiometric 1:2 is often used to ensure high conversion of phenol and suppress the formation of tri-substituted by-products. | A ratio of isobutylene to phenol of 2.0 to 2.4 is often preferred.[4] |

| Reaction Time | Sufficient time is needed for di-alkylation. However, prolonged reaction times can lead to isomerization and the formation of undesired by-products. | Monitoring by GC is crucial to stop the reaction at the optimal point. |

Safety and Handling

The synthesis of 2,6-DSBP involves hazardous materials that require careful handling.

-

Phenol: Highly toxic, corrosive, and rapidly absorbed through the skin. Causes severe chemical burns.[11] All handling must be done in a fume hood with appropriate gloves (e.g., butyl rubber) and eye protection.

-

Butenes: Extremely flammable gases. Must be handled away from ignition sources and with appropriate grounding to prevent static discharge.

-

sec-Butanol: Flammable liquid and irritant.

-

This compound: Causes skin and eye irritation.[3][12] May be harmful if swallowed.

-

Work-up: The quenching of the aluminum catalyst with water is exothermic and releases flammable hydrogen gas. This step must be performed slowly and with caution in a well-ventilated area.

Personal Protective Equipment (PPE) is mandatory:

-

Safety goggles or a face shield.[12]

-

Chemical-resistant gloves.[12]

-

Flame-resistant lab coat.[12]

-

Access to an emergency shower and eyewash station.

Conclusion

The synthesis of this compound from phenol is a well-established industrial process that hinges on the principles of regioselective Friedel-Crafts alkylation. The key to achieving high yields of the desired ortho,ortho-isomer lies in the strategic use of a sterically directing catalyst, with aluminum phenoxide being the most effective and widely used system. By carefully controlling process parameters such as temperature, pressure, and reactant ratios, it is possible to minimize the formation of isomeric and poly-alkylated by-products. A thorough understanding of the reaction mechanism, coupled with stringent safety protocols, enables the efficient and safe production of this valuable chemical intermediate.

References

-

Vinati Organics. DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6. [Online] Available at: [Link]

-

Wikipedia. 2,6-Di-tert-butylphenol. [Online] Available at: [Link]

-

PubMed. Alkylation of phenol: a mechanistic view. [Online] Available at: [Link]

-

PrepChem.com. Synthesis of 2,6-Di-tert-butylphenol. [Online] Available at: [Link]

-

PubChem. This compound. [Online] Available at: [Link]

-

ResearchGate. The alkylation of phenol with isobutene. [Online] Available at: [Link]

-

ACS Publications. Alkylation of phenol with .alpha.-methylstyrene, propylene, butenes, isoamylene, 1-octene, and diisobutylene: heterogeneous vs. homogeneous catalysts. [Online] Available at: [Link]

-

ResearchGate. (PDF) Alkylation of Phenol: A Mechanistic View. [Online] Available at: [Link]

- Google Patents. US4113976A - Method of preparing 2,6-di-tert.butylphenol.

- Google Patents. WO2017042181A1 - Process for the alkylation of phenols.

-

White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. [Online] Available at: [Link]

- Google Patents. RU2164509C1 - Method for production of 2,6-di-tert-butylphenol.

-

Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. [Online] Available at: [Link]

-

PrepChem.com. Synthesis of o-sec-butylphenol. [Online] Available at: [Link]

Sources

- 1. DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6 | Vinati Organics [vinatiorganics.com]

- 2. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 3. This compound | C14H22O | CID 21685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. prepchem.com [prepchem.com]

- 9. RU2164509C1 - Method for production of 2,6-di-tert-butylphenol - Google Patents [patents.google.com]

- 10. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. chemicalbook.com [chemicalbook.com]

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of Tetrakis(dimethylamino)hafnium (TDMAH)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise and Peril of a Precursor

Tetrakis(dimethylamino)hafnium (TDMAH), identified by CAS number 19782-68-4, is a vital organometallic precursor in the advanced synthesis of hafnium-based materials.[1][2] Its primary application lies in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to create high-quality hafnium oxide (HfO₂) thin films, which are critical components in modern semiconductor devices.[2] While its utility is significant, the inherent reactivity of TDMAH necessitates a comprehensive understanding of its hazards and strict adherence to rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and emergency management of this valuable yet hazardous compound.

Core Hazard Analysis: Understanding the Reactivity of TDMAH

The primary hazards associated with Tetrakis(dimethylamino)hafnium stem from its high reactivity, particularly with water and air, and its corrosive nature.[3][4] A thorough understanding of these risks is the foundation of a robust safety protocol.

Key Hazard Classifications:

-

Flammable Solid: TDMAH is a flammable solid that can ignite when exposed to heat, sparks, or open flames.[1][3]

-

Water-Reactivity: It reacts violently with water and moisture to release flammable gases.[1][3][4] This reaction can also generate toxic and corrosive fumes.[4]

-

Corrosive: TDMAH causes severe skin burns and serious eye damage upon contact.[1][3] Inhalation can lead to severe irritation of the mucous membranes and upper respiratory tract.[3]

Quantitative Safety Data

| Property | Value | Source(s) |

| CAS Number | 19782-68-4 | [1][5] |

| Molecular Formula | C₈H₂₄HfN₄ | [3] |

| Molecular Weight | 354.79 g/mol | [1][3] |

| Melting Point | 26-29 °C | [2][5] |

| Appearance | Pale yellow, low-melting solid | [2][4] |

GHS Hazard Statements

| Code | Hazard |

| H228 | Flammable solid |

| H261 | In contact with water releases flammable gases |

| H314 | Causes severe skin burns and eye damage |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the air and moisture sensitivity of TDMAH, robust engineering controls are not merely recommended; they are essential.[4] These should be supplemented by appropriate Personal Protective Equipment (PPE) to create a comprehensive safety system.

Engineering Controls: Isolating the Hazard

The primary engineering control for handling TDMAH is a closed system , such as a glovebox or an inert atmosphere fume hood.[4][6] This is critical for maintaining an inert environment (e.g., nitrogen or argon) and preventing contact with air and moisture.[4][6] The workspace should also be equipped with adequate ventilation to handle any potential fugitive emissions.[3]

Personal Protective Equipment (PPE): The Last Line of Defense

Even with robust engineering controls, a comprehensive PPE ensemble is mandatory.

-

Respiratory Protection: A full-face respirator with appropriate cartridges (e.g., N100 or P3 type) is recommended, especially when engineering controls may not be sufficient.[3] In high-risk scenarios, a full-face supplied-air respirator is the preferred option.[3]

-

Hand Protection: Chemically resistant gloves (e.g., butyl rubber or nitrile) must be worn.[3][6] It is crucial to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to avoid skin contact.[3]

-

Eye and Face Protection: Tightly fitting safety goggles and a face shield are necessary to protect against splashes and dust.[3][7]

-

Skin and Body Protection: A complete suit that protects against chemicals, along with flame-retardant and antistatic protective clothing, is required.[3][7]

Standard Operating Procedures: From Benchtop to Disposal

A systematic, step-by-step approach to handling TDMAH is critical to mitigating risks.

Experimental Workflow: A Step-by-Step Protocol

-

Preparation and Inerting:

-

Ensure the glovebox or inert atmosphere fume hood is purged with a dry, inert gas (e.g., nitrogen or argon) to minimize oxygen and moisture content.[8]

-

All glassware and equipment must be thoroughly dried in an oven and cooled under an inert atmosphere before being introduced into the controlled environment.

-

-

Aliquotting and Transfer:

-

TDMAH should be handled exclusively within the inert atmosphere of the glovebox or fume hood.[4]

-

Use clean, dry spatulas and weighing boats for transferring the solid.

-

If dissolving in a solvent, ensure the solvent is anhydrous and compatible with TDMAH.

-

-

Reaction Quenching and Workup:

-

Any unreacted TDMAH must be quenched carefully. A slow addition of a protic solvent like isopropanol (in a non-reactive solvent) can be used, followed by a more reactive quenching agent like water, always under controlled temperature conditions.

-

-

Decontamination and Cleaning:

-

All equipment that has come into contact with TDMAH must be decontaminated before being removed from the controlled environment. This can be achieved by rinsing with a suitable solvent to remove residual TDMAH, followed by a careful quenching of the rinsate.

-

Visualizing the Handling Workflow

Caption: A logical flow for the safe handling of TDMAH.

Emergency Procedures: A Calm and Calculated Response

In the event of an emergency, a well-rehearsed plan is paramount.

Spill Response

-

Evacuate and Isolate: Immediately evacuate all personnel from the affected area and remove all sources of ignition.[3]

-

Ventilate: Ensure the area is well-ventilated.[3]

-

Containment: For small spills, use a dry, inert absorbent material such as sand or vermiculite. DO NOT USE WATER. [4]

-

Collection: Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal.[3]

First Aid Measures

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing and shoes.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[3][8]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]

Firefighting

-

Extinguishing Media: Use dry chemical powder. DO NOT USE WATER OR WATER-BASED FOAMS. [4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[4]

Visualizing the Emergency Response Logic

Caption: Decision tree for responding to TDMAH emergencies.

Storage and Disposal: Long-Term Safety and Responsibility

Proper long-term management of TDMAH is as crucial as its immediate handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][7]

-

The storage area must be free from moisture and sources of ignition.[3][7]

-

Always store TDMAH under an inert atmosphere of nitrogen or argon.[4][6]

-

Employ a "first-in, first-out" inventory system to prevent prolonged storage.[4]

Disposal

-

All waste containing TDMAH must be treated as hazardous.

-

Dispose of unused product and contaminated materials through a licensed professional waste disposal service.[3]

-

One method of disposal involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]

-

Always follow federal, state, and local regulations for hazardous waste disposal.[6][8]

Conclusion: A Culture of Safety

Tetrakis(dimethylamino)hafnium is a powerful tool in the arsenal of materials scientists and researchers. However, its utility is inextricably linked to the respect and caution with which it is handled. By internalizing the principles and protocols outlined in this guide—from understanding its inherent reactivity to implementing robust engineering controls and being prepared for emergencies—researchers can safely unlock the potential of this valuable precursor. A culture of safety, built on a foundation of knowledge and meticulous practice, is the ultimate safeguard.

References

Sources

- 1. Hafnium, tetrakis(dimethylamino)- | C8H24HfN4 | CID 140609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. テトラキス(ジメチルアミド)ハフニウム(IV) ≥99.99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. umass.edu [umass.edu]

- 4. lamp.umd.edu [lamp.umd.edu]

- 5. Tetrakis(dimethylamino)hafnium(IV) | TDMAH | C8H24N4Hf - Ereztech [ereztech.com]

- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. ereztech.com [ereztech.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Di-sec-butylphenol(5510-99-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

A Comprehensive Spectroscopic and Analytical Guide to 2,6-Di-sec-butylphenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

2,6-Di-sec-butylphenol, a sterically hindered phenolic compound, is of significant interest across various scientific disciplines, primarily for its antioxidant properties. Its unique molecular architecture, featuring two bulky sec-butyl groups flanking a hydroxyl group on a benzene ring, governs its reactivity and spectroscopic characteristics. This guide provides a comprehensive exploration of the spectral data of this compound, offering a foundational understanding for its identification, characterization, and application in research and development. By delving into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a critical resource for scientists engaged in fields ranging from materials science to pharmacology.

Molecular and Chemical Properties

This compound, systematically named 2,6-bis(1-methylpropyl)phenol, is an organic compound with the chemical formula C₁₄H₂₂O.[1] Its molecular weight is approximately 206.32 g/mol .[1] The presence of two chiral centers in the sec-butyl groups means that the compound can exist as a mixture of stereoisomers.

Table 1: Key Properties of this compound

| Property | Value | Reference |

| CAS Number | 5510-99-6 | [1] |

| Molecular Formula | C₁₄H₂₂O | [1] |

| Molecular Weight | 206.32 g/mol | [1] |

| IUPAC Name | 2,6-bis(1-methylpropyl)phenol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide detailed information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the two sec-butyl groups. The steric hindrance imposed by the bulky sec-butyl groups influences the chemical environment and, consequently, the chemical shifts of the neighboring protons.

Expected ¹H NMR Spectral Data:

-

Aromatic Protons (Ar-H): The protons on the benzene ring are expected to appear as a multiplet in the aromatic region, typically between δ 6.5 and 7.5 ppm. The substitution pattern (1,2,3-trisubstituted) will lead to a specific splitting pattern.

-

Hydroxyl Proton (-OH): The phenolic hydroxyl proton signal is often broad and its chemical shift is concentration and solvent-dependent. It can typically be found in the region of δ 4-7 ppm.

-

sec-Butyl Protons:

-

Methine Proton (-CH-): The proton attached to the carbon directly bonded to the aromatic ring will appear as a multiplet, due to coupling with the adjacent methyl and methylene protons.

-

Methylene Protons (-CH₂-): These protons will also appear as a multiplet.

-

Methyl Protons (-CH₃): Two distinct methyl signals are expected for each sec-butyl group, appearing as a doublet and a triplet in the aliphatic region (δ 0.5-1.5 ppm).

-

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-